molecular formula C12H11Cl2N3O2 B1371159 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154206-19-5

1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1371159
CAS RN: 1154206-19-5
M. Wt: 300.14 g/mol
InChI Key: MJHINSZPNGBKAQ-UHFFFAOYSA-N
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Description

The compound “1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a dichlorophenyl group and a propan-2-yl group . The carboxylic acid group would likely confer polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

As a triazole derivative, this compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the chlorophenyl group or reactions at the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The dichlorophenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Extraction and Solubility Properties

  • The compound shows potential in the extraction of hydrochloric and nitric acid, as demonstrated by its effective use in acid extraction processes. This suggests its utility in chemical separation and purification contexts (Golubyatnikova et al., 2012).

Structural Characterization and Synthesis

  • Studies have detailed the synthesis and structural characterization of similar triazole compounds, highlighting their versatile chemistry and potential in synthesizing new chemical entities (Yan Shuang-hu, 2014).

Use in Cross-Coupling Reactions

  • This chemical has been used as a directing group in regioselective cross-coupling reactions, indicating its role in facilitating specific chemical bond formations, crucial in medicinal chemistry and material science (Houpis et al., 2010).

Antibacterial and Antifungal Applications

  • Various derivatives of 1H-1,2,4-triazole, including those similar to the compound , have been investigated for their antibacterial properties, suggesting a potential role in developing new antimicrobial agents (Ирадян et al., 2014).
  • Studies on triazole derivatives have shown significant antifungal properties, hinting at the compound's potential use in treating fungal infections or in agricultural fungicides (Nikalje et al., 2015).

Applications in Material Science

  • Research into triazole compounds has also extended into material science, where their unique properties are utilized in the development of new materials with specific characteristics (Şahin et al., 2014).

Potential in Drug Development

  • Derivatives of 1H-1,2,4-triazole have been explored for their pharmacological properties, suggesting the compound's relevance in the development of new therapeutic agents, particularly in addressing neurological disorders (Shelton, 1981).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-6(2)11-15-10(12(18)19)16-17(11)9-7(13)4-3-5-8(9)14/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHINSZPNGBKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1154206-19-5
Record name 1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-dichlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

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